molecular formula C8H8BrNO2 B8769059 1-Bromo-4-ethyl-2-nitrobenzene

1-Bromo-4-ethyl-2-nitrobenzene

Cat. No. B8769059
M. Wt: 230.06 g/mol
InChI Key: MXBMKNNPFIPIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187950B1

Procedure details

Employing the same general procedure as for the preparation of 5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene (Compound I), 781 mg (3.4 mmol) of 5-bromo-2-tert-butylphenol (Compound H) was converted into crude 5-bromo-2-tert-butyl-1-[4′-ethyl-2′-nitro)phenoxy]benzene using 611 mg (5.0 mmol) of potassium t-butoxide, 1.0 g (5.25 mmol) of cuprous iodide, 770 mg (˜2.78 mmol) of 1-bromo-4ethyl-2-nitrobenzene (˜80% purity, obtained from the nitration of 1-bromo-4-ethylbenzene) and 10 mL of pyridine. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave crude 5-bromo-2-tert-butyl-1-[(4′-methyl-2′-nitro)phenoxy]benzene as a yellow oil. 290 mg of this crude sample was converted into the title compound using a balloon filled with hydrogen, 31 mg of 10% Pd/C, 4 mL of acetonitrile and 1 mL of methanol. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) gave the title compound as a yellow oil. PMR (CDCl3): δ 1.24 (3 H, t, J=7.5 Hz), 1.44 (9 H, s), 2.58 (2 H, q, J=7.5 Hz), 3.72 (2 H, br s), 6.57 (1 H, dd, J=2.1, 8.2 Hz), 6.68-6.74 (2 H, m), 6.81 (1 H, d, J=2.1 Hz), 7.09 (1 H, dd, J=2.1, 8.4 Hz), 7.22 (1 H, d, J=8.4 Hz).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
611 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
770 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:9](C)(C)[CH3:10])=[C:6](O)[CH:7]=1.C1C=CC=CC=1.CC(C)([O-])C.[K+].BrC1C=CC(CC)=CC=1[N+]([O-])=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][CH3:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
781 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)C(C)(C)C
Step Three
Name
Quantity
611 mg
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
cuprous iodide
Quantity
1 g
Type
reactant
Smiles
Step Six
Name
Quantity
770 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.